1-acetyl-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide
Overview
Description
1-Acetyl-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an indole core, a cyclopentyl group, and a sulfonamide moiety. It has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 1-acetyl-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and an appropriate catalyst.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Acetylation: The final step involves acetylation of the nitrogen atom using acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Acetyl-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position, using reagents like halogens or nitro compounds.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The indole core may interact with various receptors and proteins, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
1-Acetyl-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other indole derivatives, such as:
1-Acetyl-2,3-dihydro-1H-indole-5-sulfonamide: Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.
N-Cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide: Lacks the acetyl group, which may influence its reactivity and interactions with biological targets.
1-Acetyl-N-cyclopentyl-indole-5-sulfonamide: Lacks the dihydro moiety, which may alter its chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11(18)17-9-8-12-10-14(6-7-15(12)17)21(19,20)16-13-4-2-3-5-13/h6-7,10,13,16H,2-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLBALJIIFPXEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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